(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone features a thienopyridine core fused with a dihydropyridine ring, substituted at position 2 with chlorine and linked to a 4-fluorophenyl cyclopropane moiety via a methanone bridge. This structural framework is reminiscent of thienopyridine derivatives like prasugrel metabolites, which are known for antiplatelet activity through P2Y12 receptor modulation . The chlorine substituent and cyclopropane group likely influence electronic properties, steric bulk, and metabolic stability, making it a candidate for therapeutic exploration.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKCPFKLDDBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone has emerged as a subject of interest within medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by a thieno[3,2-c]pyridine core with a chloro substituent and a cyclopropyl moiety linked through a methanone functional group. The molecular formula is with a molecular weight of approximately 284.74 g/mol. The presence of the thieno-pyridine framework is significant as it is associated with various biological activities, including anti-inflammatory and anti-cancer properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.74 g/mol |
| Core Structure | Thieno[3,2-c]pyridine |
| Substituents | Chlorine atom, cyclopropyl group |
Research indicates that compounds with similar structures often exhibit diverse biological activities. The thieno[3,2-c]pyridine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Specifically, studies have suggested that this compound may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.
Therapeutic Applications
- Anti-Cancer Activity : Preliminary studies have indicated that this compound may possess anti-cancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines.
- Anti-Inflammatory Effects : Compounds with thieno[3,2-c]pyridine structures have shown promise in reducing inflammation through modulation of cytokine production.
- Neuroprotective Properties : Some derivatives of thieno[3,2-c]pyridine have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anti-Cancer | Inhibition of cancer cell proliferation in vitro studies |
| Anti-Inflammatory | Modulation of cytokine levels |
| Neuroprotective | Potential protective effects against neurodegeneration |
Study 1: Anti-Cancer Efficacy
A study conducted on the anti-cancer efficacy of similar thieno[3,2-c]pyridine derivatives demonstrated significant inhibition of cell growth in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, compounds related to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone were shown to reduce levels of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Hydroxy vs. Chloro Substituents
- The hydroxy group may increase polarity, impacting membrane permeability compared to the chloro analog .
Acyl Group Modifications
- 1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]prop-2-en-1-one (): The acryloyl group introduces α,β-unsaturation, which may enhance electrophilic reactivity and influence interactions with biological targets. In contrast, the methanone bridge in the target compound offers greater conformational rigidity .
Aromatic and Cyclic Substituents
Fluorophenyl vs. Chlorophenyl Groups
- (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (): The 4-chlorophenyl group increases lipophilicity compared to the 4-fluorophenyl cyclopropane in the target compound.
Triazolo Ring Incorporation
- The trifluoromethyl group enhances metabolic resistance but may increase steric hindrance .
Structural and Functional Data Table
Key Research Findings and Implications
- Electronic Effects: Chlorine’s electronegativity in the target compound may enhance binding to electron-deficient receptor pockets compared to hydroxy or amino groups .
- Metabolic Stability : Fluorine and cyclopropane moieties likely reduce oxidative metabolism, as seen in prasugrel analogs .
Limitations and Conflicting Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
